![molecular formula C12H13Cl2NO4S B2764752 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 593261-86-0](/img/structure/B2764752.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid
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Description
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13Cl2NO4S and a molecular weight of 338.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a saturated five-membered ring with one nitrogen atom. This ring is substituted at the 1-position with a (2,5-dichlorophenyl)sulfonyl group and at the 4-position with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 196.38°C and a predicted boiling point of approximately 528.0°C at 760 mmHg. The predicted density is approximately 1.5 g/cm3, and the refractive index is predicted to be 1.61 at 20°C .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Researchers explore the synthesis of substituted piperidines as potential drug candidates. The piperidine moiety often serves as a scaffold for designing novel pharmaceuticals. Scientists investigate the structure-activity relationships (SAR) of these compounds to optimize their biological activity .
Anti-Inflammatory Agents
Certain piperidine derivatives exhibit anti-inflammatory properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated anti-inflammatory and analgesic activities .
Anticancer Research
Researchers have synthesized innovative piperidine derivatives and evaluated their anticancer potential. For instance, compound 7 (5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole) exhibited significant potency against specific cancer cell lines .
Catalysis
Piperidine-containing compounds participate in catalytic processes. For example, Suzuki–Miyaura cross-coupling reactions, a widely-applied carbon–carbon bond-forming method, often involve piperidine-based ligands or reagents .
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWGNSCMJUWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid |
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